1-(2-(4-Nitrophenoxy)ethyl)piperidine

Description

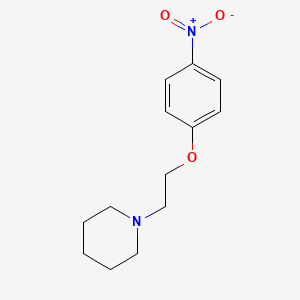

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-nitrophenoxy)ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQQRQNEDYOBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357755 | |

| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92033-76-6 | |

| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine

An In-Depth Technical Guide to the Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine

Introduction

1-(2-(4-Nitrophenoxy)ethyl)piperidine is a chemical compound featuring a piperidine ring linked via an ethyl ether bridge to a para-substituted nitrophenyl group.[1][2] As a piperidine derivative, it belongs to a class of compounds with significant pharmacological relevance, finding applications as building blocks in the development of novel therapeutic agents, including analgesics, antipsychotics, and antihistamines.[3][4][5] The presence of the nitroaromatic ether moiety also makes it a valuable intermediate in medicinal chemistry and materials science.[6]

This guide provides a comprehensive overview of the synthesis of 1-(2-(4-nitrophenoxy)ethyl)piperidine, focusing on the well-established Williamson ether synthesis. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the practical execution of the synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 1-(2-(4-nitrophenoxy)ethyl)piperidine is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from the reaction between an organohalide and a deprotonated alcohol (an alkoxide) or phenol (a phenoxide).[7][8] It remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers.[8]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10] For the synthesis of the target molecule, this involves the reaction of the 4-nitrophenoxide ion with a suitable haloalkyl piperidine derivative, such as 1-(2-chloroethyl)piperidine.

This method is particularly effective for this synthesis due to two key factors:

-

Enhanced Nucleophilicity : The electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton of 4-nitrophenol. This facilitates its deprotonation by a mild base to form the corresponding 4-nitrophenoxide ion, a potent nucleophile.[6]

-

Favorable Substrate : 1-(2-Chloroethyl)piperidine provides a primary alkyl halide, which is an ideal substrate for SN2 reactions, minimizing competing elimination reactions that can occur with secondary or tertiary halides.[10]

The overall reaction is as follows:

4-Nitrophenol + 1-(2-Chloroethyl)piperidine hydrochloride --(Base)--> 1-(2-(4-Nitrophenoxy)ethyl)piperidine

Reaction Mechanism

The synthesis follows a concerted SN2 pathway, which involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the leaving group.

-

Deprotonation : A base, typically a carbonate like potassium carbonate (K₂CO₃), abstracts the acidic proton from 4-nitrophenol. This generates the highly nucleophilic 4-nitrophenoxide anion.

-

Nucleophilic Attack : The 4-nitrophenoxide anion attacks the carbon atom bonded to the chlorine in 1-(2-chloroethyl)piperidine. This attack occurs from the side opposite the leaving group (backside attack).

-

Displacement : In a single, concerted step, the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks, displacing the chloride ion and forming the final ether product.

Quantitative Data & Reaction Parameters

A successful synthesis relies on precise stoichiometry and optimized reaction conditions.

Table 1: Reagent Specifications

| Reagent | Structure | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Nitrophenol |  | 139.11 | 1.0 |

| 1-(2-Chloroethyl)piperidine hydrochloride |  | 184.10 | 1.0 |

| Potassium Carbonate (K₂CO₃) | N/A | 138.21 | 3.0 |

| N,N-Dimethylformamide (DMF) |  | 73.09 | Solvent |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Rationale & Causality |

| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants and increases the rate of SN2 reactions.[7] |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base sufficient to deprotonate the acidic 4-nitrophenol without causing side reactions.[6][7][11] |

| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without promoting decomposition.[11] |

| Time | 30-60 minutes | Typically sufficient for the reaction to proceed to completion under these conditions.[11] |

| Expected Yield | >80% | The reaction is generally high-yielding due to the favorable SN2 conditions. |

Detailed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of nitroaromatic compounds.[6][11]

Materials & Equipment:

-

50 mL Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

4-Nitrophenol

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a 50 mL flask, add 4-nitrophenol (2.00 g, 14.40 mmol) and dissolve it in DMF (25-30 mL) with stirring.

-

Base Addition : Add anhydrous potassium carbonate (5.96 g, 43.12 mmol, 3 equivalents) to the solution. The use of excess base ensures complete deprotonation of the phenol and neutralizes the HCl from the hydrochloride salt.

-

Heating : Heat the mixture to 90 °C using a heating mantle while stirring.

-

Alkyl Halide Addition : Once the temperature is stable, add 1-(2-chloroethyl)piperidine hydrochloride (2.65 g, 14.4 mmol, 1 equivalent) to the reaction mixture.

-

Reaction Monitoring : Maintain the temperature at 90 °C and stir the solution for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water (100 mL).

-

Work-up - Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Work-up - Washing : Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification : The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 1-(2-(4-nitrophenoxy)ethyl)piperidine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(2-(4-Nitrophenoxy)ethyl)piperidine | C13H18N2O3 | CID 867253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | 1220032-29-0 | Benchchem [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1-(2-(4-NITROPHENOXY)ETHYL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS 92033-76-6)

This technical guide provides a comprehensive overview of 1-(2-(4-Nitrophenoxy)ethyl)piperidine, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document delves into its physicochemical properties, proposes a robust synthetic pathway, explores its potential pharmacological applications based on its structural motifs, and provides guidance on its analytical characterization and safe handling.

Introduction: The Significance of the Piperidine and Nitrophenoxy Moieties

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for pharmacophoric groups.[1] The basic nitrogen atom of the piperidine ring can act as a proton acceptor, facilitating interactions with biological targets.[4] Piperidine derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][5]

Similarly, the 4-nitrophenoxy group is a key structural element in various biologically active compounds. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interactions with biological macromolecules.[6] Nitro-containing compounds are known to possess a broad spectrum of activities, including antimicrobial and anti-inflammatory properties.[6][7][8] The combination of the piperidine and 4-nitrophenoxy moieties in 1-(2-(4-Nitrophenoxy)ethyl)piperidine suggests a high potential for novel pharmacological applications, particularly in the realm of neurodegenerative diseases and oncology.

Physicochemical and Structural Properties

1-(2-(4-Nitrophenoxy)ethyl)piperidine is a small molecule with the chemical formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol .[9][10] A summary of its key computed and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 92033-76-6 | [9][10] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [9][10] |

| Molecular Weight | 250.29 | [9][10] |

| Topological Polar Surface Area (TPSA) | 55.61 Ų | [9] |

| LogP | 2.4595 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 5 | [9] |

| Storage Conditions | Sealed in dry, 2-8°C | [9][10] |

Below is a 2D representation of the chemical structure of 1-(2-(4-Nitrophenoxy)ethyl)piperidine.

Caption: Chemical structure of 1-(2-(4-Nitrophenoxy)ethyl)piperidine.

Proposed Synthetic Pathway

The proposed Williamson ether synthesis pathway is outlined below. This approach is favored due to the potential for cleaner reaction profiles and higher yields.[17]

Caption: Proposed Williamson ether synthesis pathway.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 1-(2-(4-Nitrophenoxy)ethyl)piperidine via Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

1-(2-Chloroethyl)piperidine hydrochloride (or the free base)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkylating Agent: If starting with 1-(2-chloroethyl)piperidine hydrochloride, it should be neutralized to the free base prior to the reaction or an additional equivalent of base should be added. Add 1-(2-chloroethyl)piperidine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.[15]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure 1-(2-(4-Nitrophenoxy)ethyl)piperidine.

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new product spot. The identity and purity of the final product should be confirmed by analytical techniques as described in Section 5.

Potential Pharmacological Applications and Mechanism of Action

While there is no direct experimental data on the biological activity of 1-(2-(4-Nitrophenoxy)ethyl)piperidine, its structural components suggest several promising avenues for investigation.

Acetylcholinesterase (AChE) Inhibition

A significant body of research points to piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][18][19][20] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] The tertiary amine of the piperidine ring can become protonated and interact with the anionic site of the AChE enzyme.[4] The overall length and composition of the linker between the piperidine and the aromatic ring are crucial for potent inhibitory activity. It is therefore highly plausible that 1-(2-(4-Nitrophenoxy)ethyl)piperidine could exhibit AChE inhibitory activity.

Caption: Proposed mechanism of AChE inhibition.

Anticancer and Anti-inflammatory Potential

Both piperidine and nitro-containing compounds have been investigated for their anticancer and anti-inflammatory properties.[5][6][7] The specific mechanisms are diverse and depend on the overall molecular structure. For instance, some nitroaromatic compounds exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7] Given these precedents, 1-(2-(4-Nitrophenoxy)ethyl)piperidine warrants investigation for its potential in these therapeutic areas.

Analytical Characterization

The structural elucidation and purity assessment of synthesized 1-(2-(4-Nitrophenoxy)ethyl)piperidine would rely on standard analytical techniques.[21][22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts and coupling patterns would be diagnostic of the structure.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage, the aromatic C=C bonds, the C-H bonds of the alkyl and aromatic groups, and the strong, characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

-

Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+).[23]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(2-(4-Nitrophenoxy)ethyl)piperidine. Based on the safety data for related nitrophenyl ethers, the following guidelines are recommended:[25][26][27][28][29]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid breathing in dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents.[25]

Conclusion and Future Outlook

1-(2-(4-Nitrophenoxy)ethyl)piperidine is a compound with significant, yet underexplored, potential in the field of drug discovery. Its synthesis is achievable through established methods like the Williamson ether synthesis. Based on its structural features, it is a prime candidate for investigation as an acetylcholinesterase inhibitor for the potential treatment of neurodegenerative disorders. Furthermore, its potential as an anticancer and anti-inflammatory agent should not be overlooked. Future research should focus on the validation of the proposed synthetic route, thorough analytical characterization, and comprehensive in vitro and in vivo biological evaluation to unlock the full therapeutic potential of this promising molecule.

References

-

Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a480-a491. [Link]

-

Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. [Link]

-

Ali, O. M., El-Mokhtar, M. A., El-Sayed, M. A. A., & Abdel-Gawad, H. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society, 20(11), 2945-2961. [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 33(7), 1880-1887. [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Forlani, L., & Todesco, P. E. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (3), 225-227. [Link]

-

Sagan, F., Gier-Bouldoires, A., Leśniak, S., & Pyta, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116895. [Link]

-

Magaña-Guerrero, F. S., & Alcaraz-Estrada, S. L. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 724. [Link]

- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.).

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

-

Bektas, H., et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. [Link]

-

Dietz, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3193. [Link]

-

Ivanenkov, Y. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of organic chemistry, 71(19), 7129-7136. [Link]

-

Genc, H., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(3), 253. [Link]

-

Hernández-Rivera, J. L., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4504. [Link]

-

Ertan-Bolelli, T., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

-

Jackson, R. F. W. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Georganics. (2011). 4-NITROPHENYL OCTYL ETHER. Georganics. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PloS one, 13(8), e0201589. [Link]

-

Seeberger, P. H. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(10), 1614-1623. [Link]

-

Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614. [Link]

-

Dell'Erba, C., et al. (1993). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (9), 1779-1782. [Link]

-

Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological and Pharmaceutical Bulletin, 33(4), 702-705. [Link]

-

Wnorowska, U., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4966. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Bektas, H., et al. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Journal of molecular structure, 1202, 127273. [Link]

-

LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]

-

Yilmaz, I., & Senturk, M. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Records of Natural Products, 19(2), 143-150. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsi.org [ijpsi.org]

- 5. ijnrd.org [ijnrd.org]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 92033-76-6|1-(2-(4-Nitrophenoxy)ethyl)piperidine|BLD Pharm [bldpharm.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acgpubs.org [acgpubs.org]

- 20. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. datasheets.scbt.com [datasheets.scbt.com]

- 28. georganics.sk [georganics.sk]

- 29. fishersci.com [fishersci.com]

The Architectural Versatility of the Piperidine Scaffold: A Technical Guide to its Diverse Biological Activities

Foreword: The "Privileged" Piperidine Nucleus in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a vast number of biologically active compounds and FDA-approved drugs has earned it the designation of a "privileged structure."[1] This is not by chance. The conformational flexibility of the piperidine scaffold, coupled with its ability to present substituents in well-defined three-dimensional space, allows for precise molecular interactions with a wide array of biological targets.[1] This inherent versatility has made piperidine derivatives a fertile ground for the discovery of novel therapeutics across a broad spectrum of diseases.[4][5][6][7][8]

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide an in-depth exploration of the multifaceted biological activities of piperidine derivatives, moving beyond a mere cataloging of effects to an analysis of the underlying mechanisms of action and the experimental rationale that drives discovery in this field. We will delve into the anticancer, neuroprotective, antiviral, and antimicrobial properties of these remarkable compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

I. The Piperidine Core: A Launchpad for Anticancer Therapeutics

Piperidine moieties are integral to the structure of numerous anticancer agents, both in clinical use and under active investigation.[1][2][9] Their mechanisms of action are diverse, ranging from the modulation of critical signaling pathways to the induction of apoptosis and direct interaction with DNA.[1][9]

A. Disruption of Cellular Signaling and Induction of Apoptosis

A significant body of research highlights the ability of piperidine derivatives to interfere with signaling cascades that are crucial for cancer cell proliferation and survival.[9][10] For instance, certain derivatives have been shown to regulate key pathways such as STAT-3, NF-κB, and PI3K/Akt.[9][10] By modulating these pathways, these compounds can inhibit cell migration and arrest the cell cycle, ultimately leading to a decrease in cancer cell viability.[9]

Furthermore, many piperidine-based compounds exert their anticancer effects by triggering apoptosis, or programmed cell death.[9][11] The mechanisms often involve the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and a shift in the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[9][11] This cascade of events culminates in the activation of caspases, the executive enzymes of apoptosis.[9] For example, the piperidine derivative nitroxide tempol, when used in combination with other agents, has been shown to induce apoptosis in ovarian cancer cells.[9]

B. Quantitative Analysis of In Vitro Cytotoxicity

The potency of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). These values provide a standardized measure for comparing the efficacy of different derivatives across various cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) |

Data compiled from publicly available research.[1][12]

C. Visualizing the Mechanism: Piperidine Derivatives in Cancer Signaling

To better understand the intricate interplay of these molecules within the cell, a visual representation of the signaling pathways they modulate is invaluable.

Figure 1. Modulation of oncogenic signaling pathways by piperidine derivatives.

II. Neuroprotective Horizons: Piperidine Scaffolds in Neurological Disorders

The piperidine nucleus is a prominent feature in drugs developed for neurodegenerative diseases, most notably Alzheimer's disease.[2][13][14] These compounds often target key enzymes and receptors involved in the pathophysiology of these complex disorders.

A. Mechanism of Neuroprotection

One of the primary strategies in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] Donepezil, a well-known piperidine derivative, is a potent and reversible inhibitor of AChE.[2][12] By preserving acetylcholine levels, these inhibitors can help to improve cognitive function.

Beyond AChE inhibition, piperidine derivatives are being explored for their ability to modulate other targets implicated in neurodegeneration, such as γ-secretase, an enzyme involved in the production of amyloid-beta plaques.[15] Furthermore, some derivatives exhibit neuroprotective effects by mitigating glutamate-induced excitotoxicity and reducing oxidative stress.[16][17] For instance, certain cinnamamide-piperidine derivatives have shown potent protective capabilities against glutamate-induced cell damage in SH-SY5Y cells.[17]

B. Structure-Activity Relationship in Neuroprotection

The development of neuroprotective piperidine derivatives often involves fine-tuning the structure to enhance potency and reduce side effects. For example, in the pursuit of safer alternatives to the neuroprotective agent Fenazinel, researchers have designed and synthesized novel piperidine urea derivatives.[16] These studies have revealed that modifications to the piperidine ring and its substituents can significantly impact both neuroprotective activity and potential cardiotoxicity, as measured by hERG inhibitory activity.[16]

III. A Shield Against Pathogens: The Antiviral and Antimicrobial Potential of Piperidine Derivatives

The structural versatility of the piperidine scaffold has also been leveraged in the development of potent antiviral and antimicrobial agents.[4][6][7]

A. Antiviral Activity

Piperidine derivatives have demonstrated efficacy against a range of viruses, including HIV and influenza.[18][19][20] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.[1] For example, a series of piperidine-substituted purines have been developed as potent anti-HIV agents.[18] In the context of influenza, certain piperidine-based derivatives have been identified as novel and potent inhibitors, with some optimized compounds showing excellent activity against a variety of influenza virus strains.[19][20] Time-of-addition experiments suggest that these compounds can interfere with the early to middle stages of viral replication.[20]

B. Antibacterial and Antifungal Properties

A growing body of evidence supports the antibacterial and antifungal activity of piperidine derivatives.[21][22][23] These compounds have shown inhibitory effects against a variety of pathogenic bacteria and fungi.[21][23] For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and shown to have excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.[22] The mechanism of action for some of these antimicrobial piperidines is thought to involve the disruption of cell membrane integrity.[22]

IV. Experimental Cornerstones: Protocols for the Synthesis and Evaluation of Piperidine Derivatives

The journey from a promising chemical scaffold to a potential therapeutic agent is paved with rigorous experimentation. This section provides an overview of key experimental protocols for the synthesis and biological evaluation of piperidine derivatives.

A. General Workflow for the Evaluation of Piperidine Derivatives

A systematic approach is essential for the efficient evaluation of newly synthesized compounds. The following workflow outlines the key stages, from initial synthesis to in vivo testing.

Figure 2. General experimental workflow for the evaluation of piperidine derivatives.

B. Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

The Mannich reaction is a classic and efficient one-pot condensation method for synthesizing piperidin-4-one derivatives.[24]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.[24]

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).[24]

-

Work-up and Purification: Once the reaction is complete, heat the mixture to boiling and then allow it to cool to room temperature. The product will often crystallize out of solution. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the purified piperidin-4-one derivative.

C. Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]

V. Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents.[4][25] Its structural simplicity and synthetic tractability, combined with its proven ability to interact with a multitude of biological targets, ensure its enduring importance in medicinal chemistry.[3][26] Future research will undoubtedly uncover new biological activities and refine our understanding of the structure-activity relationships that govern the efficacy of piperidine derivatives. The continued exploration of novel synthetic methodologies will further expand the accessible chemical space, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles.

References

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).

- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.).

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (n.d.).

- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025-02-24).

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023-05-31).

- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed. (n.d.).

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.).

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. (n.d.).

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).

- The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (n.d.).

- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. (n.d.).

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit. (n.d.).

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023-02-09).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025-10-21).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02).

- Piperidine derivatives as potential drugs for Alzheimer disease therapy... - ResearchGate. (n.d.).

- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023-09-12).

- Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer's Disease - PMC - NIH. (2018-04-05).

- Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014-10-28).

- Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (2015-08-22).

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. (2023-03-20).

- The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. - ResearchGate. (n.d.).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).

- Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives - Benchchem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 6. ijirt.org [ijirt.org]

- 7. ijnrd.org [ijnrd.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

- 17. d-nb.info [d-nb.info]

- 18. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

- 22. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Evaluation, and Optimization of 1-(2-(Phenoxy)ethyl)piperidine Analogs as Neuroprotective Agents

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous pharmaceuticals across various therapeutic classes.[1][2] Its unique conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design.[2] When coupled with a phenoxy-ethyl linker, the resulting 1-(2-(phenoxy)ethyl)piperidine core serves as a versatile template for probing interactions with a multitude of biological targets.

This guide provides a comprehensive exploration of the structural analogs of 1-(2-(4-nitrophenoxy)ethyl)piperidine. Moving beyond a single molecule, we will dissect the parent scaffold to understand how systematic structural modifications can transform it into a series of potent neuroprotective agents. Our primary focus will be on the design of inhibitors for acetylcholinesterase (AChE), a clinically validated target for the symptomatic treatment of Alzheimer's disease.[3][4] This document is designed for the laboratory researcher and drug development professional, offering not just protocols and data, but the underlying scientific rationale—the causality—that drives successful drug discovery campaigns.

Part 1: Strategic Rationale - Targeting the Cholinergic Deficit in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by progressive cognitive decline.[3] While its pathology is complex, involving amyloid-beta (Aβ) plaques and tau tangles, one of the earliest and most consistent neurochemical changes is a deficit in the neurotransmitter acetylcholine (ACh).[3][5] The "cholinergic hypothesis" posits that this loss of cholinergic transmission contributes significantly to the memory and learning impairments seen in AD patients.

The primary strategy to combat this deficit is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. Several FDA-approved drugs for AD, including Donepezil, operate on this principle.[3]

The 1-(2-(phenoxy)ethyl)piperidine scaffold is an excellent starting point for designing novel AChE inhibitors. The piperidine moiety can engage in crucial interactions within the enzyme's gorge, while the aromatic phenoxy group can form pi-pi stacking interactions with key aromatic residues, such as tryptophan and tyrosine, in the active site.[3] The ethyl linker provides the correct spatial orientation for these two key fragments to bind effectively. This guide will demonstrate how to systematically modify this core to optimize these interactions and develop potent and selective inhibitors.

Caption: Multi-target approach for Alzheimer's drug discovery.[4][6]

Part 2: Synthesis of Structural Analogs - A Modular Approach

The synthesis of a diverse library of analogs is predicated on a robust and modular chemical strategy. The Williamson ether synthesis provides a reliable method for coupling the two key fragments of our scaffold: a substituted phenol and an N-alkylated piperidine.

General Synthetic Workflow

The overall strategy involves reacting a diverse set of phenols with a suitable piperidine synthon, typically 1-(2-chloroethyl)piperidine hydrochloride, in the presence of a base. This modularity allows for the rapid generation of analogs with varied electronic and steric properties.

Caption: General workflow for the synthesis of analogs.

Protocol 1: Synthesis of 1-(2-(4-Nitrophenoxy)ethyl)piperidine

This protocol describes the synthesis of the parent compound and serves as a template for generating analogs.

Causality Behind Choices:

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent, ideal for SN2 reactions as it effectively solvates the cation (K+) while leaving the phenoxide nucleophile relatively free and reactive.

-

Base (K2CO3): Potassium carbonate is a moderately strong base, sufficient to deprotonate the weakly acidic 4-nitrophenol to form the nucleophilic phenoxide. It is preferred over stronger bases like NaH for safety and ease of handling. An excess (3 equivalents) is used to ensure complete deprotonation and drive the reaction to completion.

-

Temperature (90 °C): Heating accelerates the rate of this SN2 reaction, which would otherwise be slow at room temperature. 90 °C provides a good balance between reaction rate and minimizing potential side reactions.

Materials:

-

4-Nitrophenol

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture. Note: The base will also neutralize the HCl salt in situ.

-

Heat the reaction mixture to 90 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, allow the mixture to cool to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure title compound.

Structural Modifications for Analog Library:

-

Phenoxy Ring: Substitute 4-nitrophenol with other phenols such as 2-fluorophenol, 4-methoxyphenol, or 3-cyanophenol to probe electronic and steric effects.

-

Piperidine Ring: Use substituted chloroethyl-amines, such as 1-(2-chloroethyl)pyrrolidine or 1-(2-chloroethyl)morpholine, to assess the role of the heterocyclic ring.[3]

-

Linker: Synthesize or procure analogs with different linker lengths (e.g., propyloxy, butyloxy) to evaluate the impact of distance on binding affinity.

Part 3: Biological Evaluation and Structure-Activity Relationships (SAR)

The cornerstone of any drug discovery project is the rigorous biological evaluation of the synthesized compounds. This allows for the establishment of a clear Structure-Activity Relationship (SAR), which guides future synthetic efforts.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and inhibition.[3][7]

Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.

Materials:

-

AChE from Electrophorus electricus

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (analogs) and reference inhibitor (Donepezil)

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in phosphate buffer (with a small amount of DMSO for compounds if needed, keeping final DMSO concentration <1%).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations (typically a serial dilution).

-

AChE solution.

-

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

Initiation: Add the DTNB solution, followed immediately by the ATCh substrate solution to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Determine the percentage of inhibition for each compound concentration relative to the uninhibited control (enzyme + substrate only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Structure-Activity Relationship (SAR) Analysis

The IC50 values obtained from the Ellman's assay form the basis of our SAR analysis. The following table presents illustrative data for a hypothetical series of analogs to demonstrate key trends often observed in such studies.[3][6][8]

| Compound ID | R (Phenoxy Ring) | Heterocycle | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

| Parent | 4-NO₂ | Piperidine | 150 | 450 | 3.0 |

| 5a | 4-H | Piperidine | 210 | 600 | 2.9 |

| 5d | 2-F | Piperidine | 13 | 520 | 40.0 |

| 5g | 4-OCH₃ | Piperidine | 95 | 350 | 3.7 |

| 5j | 4-CN | Piperidine | 88 | 250 | 2.8 |

| 6a | 4-NO₂ | Pyrrolidine | 320 | 900 | 2.8 |

| 6b | 4-NO₂ | Morpholine | 850 | >2000 | >2.3 |

| Donepezil | - | - | 8 | 3500 | 437.5 |

Key SAR Insights:

-

Influence of Phenoxy Substituent: The introduction of a small, electron-withdrawing fluorine atom at the ortho-position (Compound 5d ) dramatically increased AChE inhibitory potency (IC50 = 13 nM).[3] This suggests a potential hydrogen bond interaction with a key residue in the enzyme's active site, such as Tyrosine 121.[3] The parent nitro group (Parent ) also confers good activity compared to the unsubstituted analog (5a ).

-

Role of the Heterocycle: Replacing the piperidine ring with either a five-membered pyrrolidine ring (6a ) or a morpholine ring (6b ) led to a significant decrease in activity. This underscores the importance of the six-membered piperidine ring's specific size, conformation, and the basicity of its nitrogen for optimal interaction with the enzyme.[3]

-

Selectivity: High selectivity for AChE over the related enzyme Butyrylcholinesterase (BuChE) is desirable to minimize potential side effects. Compound 5d not only showed the highest potency but also a significant 40-fold selectivity, making it a promising lead candidate for further development.

Caption: Key structural areas influencing biological activity.

Part 4: Lead Optimization - The Role of In Silico Modeling and ADMET Prediction

With a potent and selective lead compound like 5d identified, the focus shifts to optimization. Modern drug discovery heavily relies on computational tools to predict how a molecule will behave in vivo, saving significant time and resources.

Molecular Docking

Molecular docking simulations are used to predict the preferred orientation of our inhibitors when bound to the AChE enzyme. These studies can rationalize the observed SAR data. For instance, docking of compound 5d would likely show the 2-fluoro substituent forming a favorable interaction with a specific amino acid residue in the catalytic active site, while the piperidine nitrogen interacts with the peripheral anionic site, explaining its high potency.[6]

ADMET Prediction

A drug candidate can be highly potent in a test tube but fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). Predicting these properties early is crucial.[3]

| Property | Compound 5d (Predicted) | Donepezil (Reference) | Desired Range |

| Molecular Weight | 255.3 g/mol | 379.5 g/mol | < 500 |

| LogP | 2.8 | 3.9 | 1 - 4 |

| H-Bond Donors | 0 | 1 | < 5 |

| H-Bond Acceptors | 3 | 4 | < 10 |

| Blood-Brain Barrier (BBB) Permeation | High | High | High |

| CYP2D6 Inhibition | Low Risk | Moderate Risk | Low Risk |

Interpretation: The predicted ADMET profile for compound 5d is highly promising.[3] It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Crucially, its predicted high probability of crossing the blood-brain barrier (BBB) is essential for a drug targeting the central nervous system. Its lower predicted risk of inhibiting key metabolic enzymes like CYP2D6 compared to the reference drug Donepezil suggests a potentially better side-effect profile.

Conclusion and Future Directions

This guide has systematically detailed the journey from a basic chemical scaffold, 1-(2-(4-nitrophenoxy)ethyl)piperidine, to a promising lead compound for the treatment of Alzheimer's disease. Through a modular synthetic approach, we generated a library of analogs that were evaluated to establish a clear Structure-Activity Relationship. Our investigation revealed that an ortho-fluoro substitution on the phenoxy ring coupled with an unmodified piperidine heterocycle (Compound 5d ) yielded a potent and selective AChE inhibitor with a favorable predicted ADMET profile.

The path forward involves several critical steps:

-

In Vitro Neuroprotection Studies: The lead compound 5d should be evaluated in cell-based assays to confirm its ability to protect neurons from insults like oxidative stress or Aβ-induced toxicity.[7][9]

-

In Vivo Efficacy: The compound's efficacy must be tested in animal models of Alzheimer's disease, assessing its impact on cognitive function and brain pathology.[10]

-

Pharmacokinetic Studies: Experimental determination of the compound's ADMET properties in animals is necessary to validate the computational predictions.

-

Further Optimization: The scaffold can be further elaborated to develop multi-target-directed ligands, for example, by incorporating moieties known to inhibit Aβ aggregation or exert antioxidant effects, which could lead to disease-modifying therapies.[4][6]

The 1-(2-(phenoxy)ethyl)piperidine framework has proven to be a rich source of neuroprotective agents. The principles and protocols outlined herein provide a solid foundation for researchers to build upon in the ongoing search for more effective treatments for neurodegenerative diseases.

References

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]

-

Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. (2015). PubMed. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). Taylor & Francis Online. [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2023). National Institutes of Health. [Link]

-

1-(2-(4-Nitrophenoxy)ethyl)piperidine. PubChem. [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidine (11a-11c) and... ResearchGate. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

-

Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. (2000). PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (1999). PubMed. [Link]

-

Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). Thieme Connect. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

The relationship between structure and antioxidative activity of piperidine nitroxides. (2006). PubMed. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). ResearchGate. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). PubMed Central. [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (2016). PubMed. [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(2-(4-NITROPHENOXY)ETHYL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and versatile scaffolds in medicinal chemistry. Its prevalence in numerous natural alkaloids and synthetic pharmaceuticals underscores its profound impact on drug discovery and development. This technical guide provides an in-depth exploration of the therapeutic potential of piperidine derivatives, delving into their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. We will traverse the landscape of their applications in oncology, neurodegenerative disorders, pain management, and infectious diseases, offering field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutics. The guide is structured to provide a logical and comprehensive narrative, grounding key claims in authoritative scientific literature and presenting complex information through clear visualizations and structured data.

Introduction: The Enduring Significance of the Piperidine Nucleus

The piperidine ring is a privileged structural motif in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1][2][3] Its conformational flexibility, ability to engage in various non-covalent interactions, and its capacity to serve as a scaffold for diverse chemical modifications have cemented its role as a cornerstone in the synthesis of therapeutic agents.[4] From the potent analgesic properties of morphine to the acetylcholinesterase inhibition of donepezil for Alzheimer's disease, the piperidine core is integral to a wide spectrum of clinically approved drugs.[1][5] This guide will illuminate the multifaceted therapeutic potential of piperidine derivatives, providing a robust framework for their continued exploration and development.

Anticancer Potential of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant promise in oncology, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways that drive tumor progression.[5][8]

Modulation of Critical Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[9][10][11] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting this critical signaling cascade.[5] Piperine, a well-known alkaloid containing a piperidine moiety, has been found to interfere with the PI3K/Akt signaling pathway, thereby inhibiting the proliferation of breast cancer cells.[5]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; PTEN [label="PTEN", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; PTEN -> PIP3 [label="Inhibits", style=dashed, arrowhead=tee]; Piperidine -> PI3K [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; Piperidine -> Akt [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer development by regulating the expression of genes involved in cell survival and proliferation.[6][12] The aberrant activation of NF-κB is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[6] Piperine and other piperidine derivatives have been shown to suppress NF-κB activation, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[6][8]

// Nodes Stimuli [label="Pro-inflammatory\nStimuli / Carcinogens", shape=ellipse, fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Anti-apoptosis, Proliferation)", shape=note, fillcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activate"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="Inhibits"]; IKK -> IkB [label="Leads to Degradation of IκBα"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> GeneTranscription; Piperidine -> IKK [label="Inhibit", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][3]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cancer cells\nin 96-well plate"]; Incubation1 [label="Incubate for 24h\n(Cell Adhesion)"]; Treatment [label="Treat with piperidine\nderivatives (serial dilutions)"]; Incubation2 [label="Incubate for\n24-72h"]; AddMTT [label="Add MTT reagent"]; Incubation3 [label="Incubate for 2-4h\n(Formazan formation)"]; Solubilize [label="Add solubilizing agent\n(e.g., DMSO)"]; Measure [label="Measure absorbance\nat ~570 nm"]; Analyze [label="Calculate IC50 values"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CellSeeding; CellSeeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> AddMTT; AddMTT -> Incubation3; Incubation3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; }

Caption: Experimental workflow for the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a period of 24 to 72 hours.[3]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value for each compound.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| DTPEP | MCF-7 (Breast) | 0.8 ± 0.04 | [2] |

| DTPEP | MDA-MB-231 (Breast) | 1.2 ± 0.12 | [2] |

| EF24 | A549 (Lung) | ~35 | [13] |

| EF31 | A549 (Lung) | ~5 | [13] |

| Compound 1 | PC-3 (Prostate) | 6.3 µg/mL | [14] |

| Compound 25 | PC-3 (Prostate) | 6.4 µg/mL | [14] |

Neuroprotective Effects of Piperidine Derivatives

Piperidine-based compounds have emerged as promising therapeutic agents for a range of neurodegenerative disorders, most notably Alzheimer's disease.[15][16] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the disease pathology and to modulate neuroinflammatory processes.[17][18]

Inhibition of Cholinesterases

One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine derivatives have been designed and synthesized as potent AChE inhibitors.[7][19]

Modulation of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Some piperidine-hydrazone derivatives have been shown to inhibit Aβ42 self-aggregation, suggesting another avenue for their therapeutic intervention.[19]

Experimental Protocol: Evaluation of Acetylcholinesterase Inhibitory Activity (Ellman's Method)

Ellman's method is a widely used and reliable spectrophotometric assay for determining cholinesterase activity.[7]

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test piperidine derivatives.

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate.

-

Substrate Addition: Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate.

-

Color Development: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Analgesic Properties of Piperidine Derivatives

The piperidine scaffold is a fundamental component of many opioid analgesics, with morphine being the archetypal example.[20] Research continues to explore novel piperidine derivatives with potent analgesic activity and potentially reduced side effects compared to traditional opioids.[21] Many of these compounds exert their effects by targeting opioid receptors, particularly the µ-opioid receptor.[20]

Experimental Protocol: In Vivo Analgesic Activity Assessment

Several in vivo models are employed to evaluate the analgesic potential of new chemical entities.

Caption: Workflow for in vivo analgesic activity assessment.

Methodologies:

-

Tail-Flick and Hot Plate Tests (Thermal Nociception):

-

Baseline Measurement: Measure the baseline latency of the animal's response (e.g., tail flick or paw lick) to a thermal stimulus.

-

Compound Administration: Administer the piperidine derivative or a vehicle control.

-

Post-Treatment Measurement: At predetermined time intervals, re-measure the response latency. An increase in latency indicates an analgesic effect.[22]

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE).[23]

-

-

Acetic Acid-Induced Writhing Test (Chemical Nociception):

-

Compound Administration: Administer the piperidine derivative or a vehicle control.

-

Induction of Writhing: After a set period, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhes).

-

Observation: Count the number of writhes over a specific time period.

-

Data Analysis: A reduction in the number of writhes in the treated group compared to the control group indicates peripheral analgesic activity. The percent inhibition of writhing is then calculated.[22]

-

Antiviral and Other Therapeutic Applications